molecular formula C22H27N7O3 B3020601 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-61-0

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3020601
CAS No.: 919034-61-0
M. Wt: 437.504
InChI Key: DSBGIBVAUACXHR-UHFFFAOYSA-N
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Description

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Mode of Action

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It can also cross the blood–brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of ER stress and the NF-kB inflammatory pathway leads to neuroprotective and anti-neuroinflammatory effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. It has been found that the compound has a favorable interaction with active residues of ATF4 and NF-kB proteins . The compound exhibits an acceptable pharmacokinetic profile .

Result of Action

The compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name

6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-15-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(15)13-10-26-8-11-27(12-9-26)16-4-6-17(32-3)7-5-16/h4-7,14H,8-13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBGIBVAUACXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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